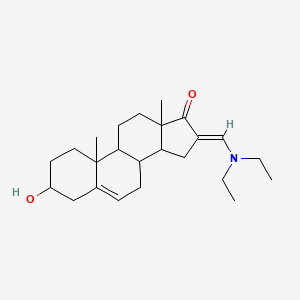
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one is a synthetic steroidal compound with the molecular formula C24H37NO2 It is part of the androstane family and is characterized by its unique structure, which includes a diethylaminomethylene group attached to the steroid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as androst-5-en-3-beta-ol-17-one.
Functional Group Modification: The hydroxyl group at the 3-beta position is protected, and the 17-one group is modified to introduce the diethylaminomethylene moiety.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the 17-one group to a hydroxyl group, forming diols.
Substitution: The diethylaminomethylene group can participate in substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of endocrine disorders.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction affects various biological pathways, including those involved in cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
3-beta-Hydroxyandrost-5-en-17-one: A closely related compound with similar structural features but lacking the diethylaminomethylene group.
Androst-5-en-3-beta-ol-17-one: Another related steroid with a hydroxyl group at the 3-beta position and a ketone at the 17 position.
Uniqueness: 16-Diethylaminomethylene-3-beta-hydroxyandrost-5-EN-17-one is unique due to the presence of the diethylaminomethylene group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to receptors and alter its metabolic stability, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
26013-75-2 |
|---|---|
Fórmula molecular |
C24H37NO2 |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
(16E)-16-(diethylaminomethylidene)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H37NO2/c1-5-25(6-2)15-16-13-21-19-8-7-17-14-18(26)9-11-23(17,3)20(19)10-12-24(21,4)22(16)27/h7,15,18-21,26H,5-6,8-14H2,1-4H3/b16-15+ |
Clave InChI |
QIWHTHRIASTAHD-FOCLMDBBSA-N |
SMILES isomérico |
CCN(CC)/C=C/1\CC2C3CC=C4CC(CCC4(C3CCC2(C1=O)C)C)O |
SMILES canónico |
CCN(CC)C=C1CC2C3CC=C4CC(CCC4(C3CCC2(C1=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B15082936.png)
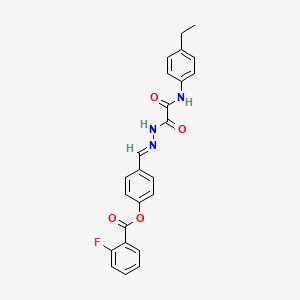
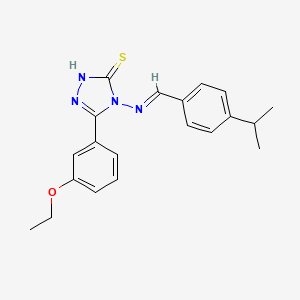
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
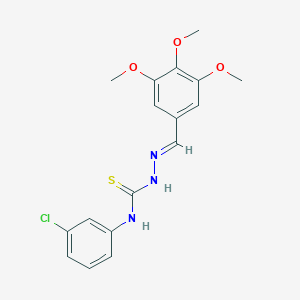
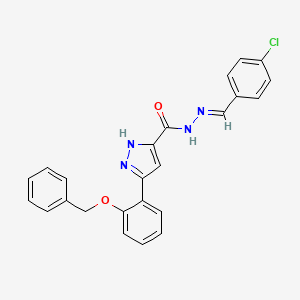

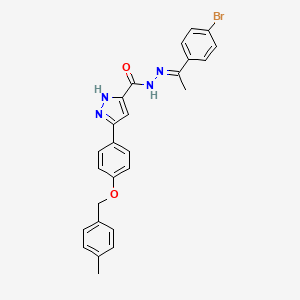
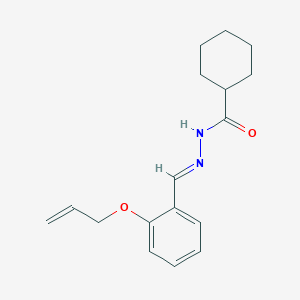

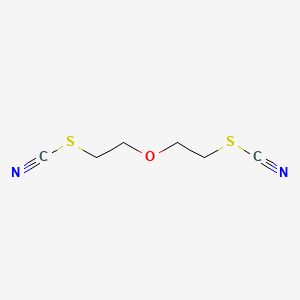
![2-(4-methoxybenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B15083031.png)
![2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15083037.png)
